molecular formula C8H15Br B13897637 2-(Bromomethyl)hept-1-ene

2-(Bromomethyl)hept-1-ene

Katalognummer: B13897637
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: LPMUHMKVIRPZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the second carbon of a heptene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)hept-1-ene can be synthesized through the bromination of hept-1-ene. The reaction typically involves the addition of bromine (Br2) to hept-1-ene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in hept-1-ene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)hept-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Hydroxide Ions (OH-): Used for nucleophilic substitution reactions.

    Potassium tert-Butoxide (KOtBu): Used for elimination reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic substitution with hydroxide ions.

    Amines: Formed from nucleophilic substitution with amines.

    Dihalides: Formed from addition reactions with halogens.

    Alkenes: Formed from elimination reactions.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)hept-1-ene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.

    2-(Hydroxymethyl)hept-1-ene: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

2-(Bromomethyl)hept-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H15Br

Molekulargewicht

191.11 g/mol

IUPAC-Name

2-(bromomethyl)hept-1-ene

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3

InChI-Schlüssel

LPMUHMKVIRPZHG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.